molecular formula C20H15BrClF3N4O B11498832 5-(4-bromophenyl)-3-chloro-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-bromophenyl)-3-chloro-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11498832
M. Wt: 499.7 g/mol
InChI Key: GVVUAKZGFFPBAN-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-3-chloro-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes bromine, chlorine, and trifluoromethyl groups

Preparation Methods

The synthesis of 5-(4-bromophenyl)-3-chloro-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the substituents. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine scaffold, followed by the introduction of the bromophenyl, chloro, and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the bromophenyl and chloro groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and bromophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The alkyne group in the compound can undergo addition reactions with reagents such as hydrogen bromide or hydrogen chloride.

Scientific Research Applications

5-(4-bromophenyl)-3-chloro-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-chloro-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl and chloro groups may facilitate binding to target proteins or enzymes, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The alkyne group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar compounds to 5-(4-bromophenyl)-3-chloro-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include:

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are valuable in various research applications.

Properties

Molecular Formula

C20H15BrClF3N4O

Molecular Weight

499.7 g/mol

IUPAC Name

5-(4-bromophenyl)-3-chloro-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H15BrClF3N4O/c1-4-19(3,5-2)27-18(30)16-15(22)17-26-13(11-6-8-12(21)9-7-11)10-14(20(23,24)25)29(17)28-16/h1,6-10H,5H2,2-3H3,(H,27,30)

InChI Key

GVVUAKZGFFPBAN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)Br)C(F)(F)F

Origin of Product

United States

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